3-{3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenyl-1,4-dihydropyridazin-4-one
Description
3-{3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenyl-1,4-dihydropyridazin-4-one is a heterocyclic compound featuring a 1,2,4-oxadiazole ring linked to a dihydropyridazinone core via a phenyl group substituted with a benzyloxy moiety. The oxadiazole ring is a nitrogen-oxygen heterocycle known for its metabolic stability and role in enhancing binding interactions in medicinal chemistry . The benzyloxy substituent at the para position of the phenyl group introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and target engagement .
Synthesis of analogous compounds typically involves cyclization reactions under mild conditions, as seen in the preparation of related 1,2,4-oxadiazole derivatives using cesium carbonate and dry DMF . Characterization methods such as $^1$H NMR, IR, and mass spectrometry confirm structural integrity, as demonstrated for structurally similar compounds .
Properties
IUPAC Name |
1-phenyl-3-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O3/c30-22-15-16-29(20-9-5-2-6-10-20)27-23(22)25-26-24(28-32-25)19-11-13-21(14-12-19)31-17-18-7-3-1-4-8-18/h1-16H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXFPSCEACGYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)C4=NN(C=CC4=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenyl-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a nitrile oxide. The dihydropyridazinone ring can be synthesized via a condensation reaction between a hydrazine derivative and a diketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenyl-1,4-dihydropyridazin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
3-{3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenyl-1,4-dihydropyridazin-4-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenyl-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Solubility : Ethoxy and halogen substituents improve aqueous solubility, whereas benzyloxy may favor organic solvents .
- Synthetic Yield : Analogous compounds synthesized via cesium carbonate-mediated cyclization achieve yields of 60–85%, suggesting similar efficiency for the target compound .
Electronic and Spectroscopic Characteristics
- IR Spectroscopy : The oxadiazole ring exhibits characteristic C=N and N-O stretching vibrations at 1600–1650 cm$^{-1}$ and 1250–1300 cm$^{-1}$, respectively, consistent across analogs .
- $^1$H NMR: Protons on the dihydropyridazinone ring resonate at δ 6.5–7.2 ppm, while benzyloxy protons appear as a singlet near δ 5.1 ppm, distinct from ethoxy (δ 1.3–1.5 ppm) or halogen-substituted analogs .
Computational and Crystallographic Insights
- Density Functional Theory (DFT) : Calculations using methods like the Colle-Salvetti correlation-energy formula predict electron density distributions, highlighting the electron-deficient nature of the oxadiazole ring, which may enhance binding to electron-rich biological targets .
- Crystallography: SHELX software has been widely used to resolve crystal structures of similar compounds, revealing planar geometries for the oxadiazole and dihydropyridazinone rings, favoring stacking interactions .
Biological Activity
The compound 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenyl-1,4-dihydropyridazin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data tables.
Synthesis
The synthesis of this compound typically involves multiple steps starting from readily available precursors. A common synthetic route includes:
- Formation of the Oxadiazole Ring : This is achieved through cyclization of a hydrazide with a nitrile oxide.
- Synthesis of the Dihydropyridazinone Ring : This is accomplished via a condensation reaction between a hydrazine derivative and a diketone.
These methods can be optimized for yield and purity, often employing continuous flow reactors for efficiency .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines including:
- Breast Cancer (MCF-7)
- Cervical Cancer (SiHa)
- Prostate Cancer (PC-3)
In vitro tests revealed that certain analogs exhibited significant cytotoxicity with IC50 values as low as 2.97 µM against PC-3 cells and 3.60 µM against SiHa cells .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological outcomes. The exact pathways are still under investigation but are believed to involve inhibition of tubulin polymerization, affecting cancer cell proliferation .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar structures. For example:
| Compound Name | Structure | IC50 Value (µM) | Activity |
|---|---|---|---|
| Compound A | Structure A | 3.60 | Anticancer |
| Compound B | Structure B | 2.97 | Anticancer |
This table illustrates that while there are other compounds with similar structures, the activity levels can vary significantly based on slight structural modifications.
Study 1: Cytotoxicity Evaluation
In a study evaluating various derivatives of the compound, researchers synthesized multiple analogs and tested their cytotoxicity on cancer cell lines. The results indicated that some derivatives had selective potency against cancer cells while showing minimal toxicity to non-cancerous cells (HEK293T), which is crucial for therapeutic applications .
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding modes of the compound at the colchicine-binding site of tubulin protein. These studies provide insights into how structural characteristics influence biological activity and help in designing more potent derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
